molecular formula C18H22N2O6 B13475853 1,3-Dioxoisoindolin-2-yl (R)-3-((tert-butoxycarbonyl)amino)pentanoate

1,3-Dioxoisoindolin-2-yl (R)-3-((tert-butoxycarbonyl)amino)pentanoate

Cat. No.: B13475853
M. Wt: 362.4 g/mol
InChI Key: NSRHCMUQPATURO-LLVKDONJSA-N
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}pentanoate is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The compound’s structure features a phthalimide moiety and a tert-butoxycarbonyl (Boc) protected amino acid, which are commonly used in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}pentanoate typically involves the following steps:

    Formation of the Phthalimide Moiety: The phthalimide group can be synthesized by reacting phthalic anhydride with ammonia or a primary amine.

    Introduction of the Boc-Protected Amino Acid: The Boc-protected amino acid can be introduced through a coupling reaction using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Final Coupling: The final step involves coupling the phthalimide moiety with the Boc-protected amino acid under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}pentanoate can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution Reactions: The phthalimide moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation and Reduction: Reagents like hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction.

Major Products Formed

    Hydrolysis: Removal of the Boc group yields the free amine.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

    Oxidation and Reduction: Oxidation can introduce new functional groups, while reduction can convert ketones to alcohols.

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}pentanoate has several applications in scientific research:

    Medicinal Chemistry: Used in the synthesis of peptide-based drugs and as a building block for more complex molecules.

    Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.

    Biological Studies: Used in the study of enzyme-substrate interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}pentanoate depends on its application:

    Peptide Synthesis: The Boc group protects the amino group during peptide bond formation, preventing unwanted side reactions.

    Biological Activity: If used in drug synthesis, the compound’s activity would depend on its interaction with specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds like N-phenylphthalimide and N-methylphthalimide share the phthalimide moiety.

    Boc-Protected Amino Acids: Compounds such as Boc-L-alanine and Boc-L-phenylalanine are similar in having the Boc protecting group.

Uniqueness

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}pentanoate is unique due to its combination of the phthalimide moiety and a Boc-protected amino acid, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C18H22N2O6

Molecular Weight

362.4 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C18H22N2O6/c1-5-11(19-17(24)25-18(2,3)4)10-14(21)26-20-15(22)12-8-6-7-9-13(12)16(20)23/h6-9,11H,5,10H2,1-4H3,(H,19,24)/t11-/m1/s1

InChI Key

NSRHCMUQPATURO-LLVKDONJSA-N

Isomeric SMILES

CC[C@H](CC(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(CC(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C

Origin of Product

United States

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